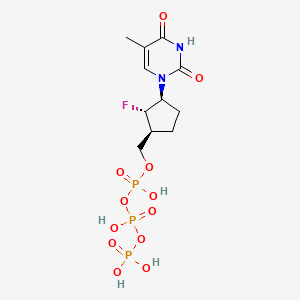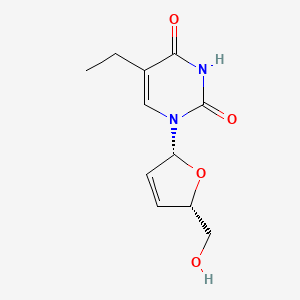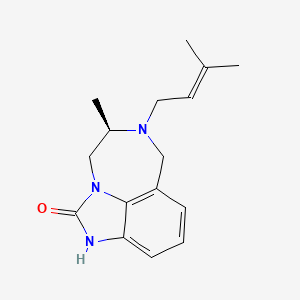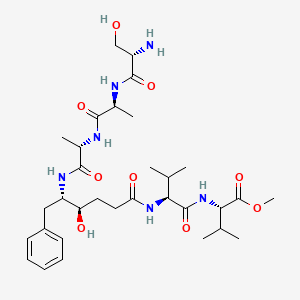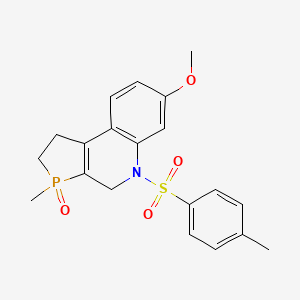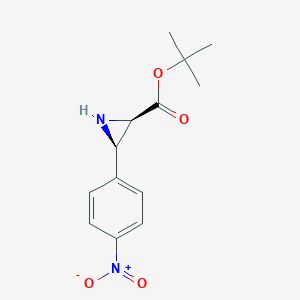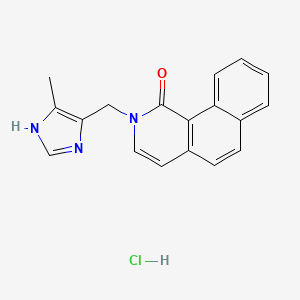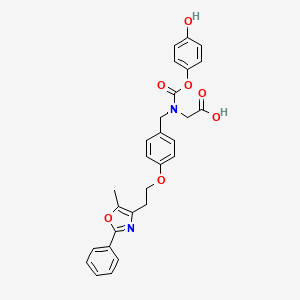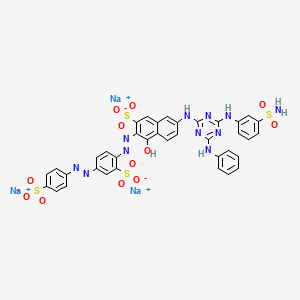
Trisodium 7-((4-((3-(aminosulphonyl)phenyl)amino)-6-anilino-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulphonato-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 279-080-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.
准备方法
Synthetic Routes: The compound is synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The exact synthetic route depends on the desired purity and yield.
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation. Catalysts and solvents may be used to facilitate the reactions and improve efficiency.
化学反应分析
EINECS 279-080-6 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
EINECS 279-080-6 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study its effects on cellular processes and pathways. It may be used in assays to investigate enzyme activity or protein interactions.
Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies.
Industry: In industrial applications, EINECS 279-080-6 is used in the production of various materials and chemicals. It may be employed as an intermediate in the synthesis of polymers, resins, or other industrial products.
作用机制
The mechanism of action of EINECS 279-080-6 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It may inhibit or activate enzymes involved in metabolic pathways, thereby affecting cellular processes.
Modulating Receptors: The compound may interact with receptors on the cell surface or within the cell, leading to changes in signal transduction and cellular responses.
Altering Gene Expression: EINECS 279-080-6 may influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in protein synthesis and cellular function.
相似化合物的比较
EINECS 279-080-6 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates (EINECS 279-632-6): These compounds are used as surfactants and have good surface activity and solubilizing properties.
Other Phosphate Esters: Similar phosphate ester compounds may have different alkyl chain lengths or branching patterns, affecting their physical and chemical properties.
In comparison, EINECS 279-080-6 may have unique properties or applications that distinguish it from these similar compounds. Its specific structure and reactivity make it suitable for particular research or industrial uses.
属性
CAS 编号 |
79135-80-1 |
|---|---|
分子式 |
C37H26N11Na3O12S4 |
分子量 |
1013.9 g/mol |
IUPAC 名称 |
trisodium;7-[[4-anilino-6-(3-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C37H29N11O12S4.3Na/c38-61(50,51)28-8-4-7-24(19-28)40-36-42-35(39-22-5-2-1-3-6-22)43-37(44-36)41-25-11-15-29-21(17-25)18-32(64(58,59)60)33(34(29)49)48-47-30-16-12-26(20-31(30)63(55,56)57)46-45-23-9-13-27(14-10-23)62(52,53)54;;;/h1-20,49H,(H2,38,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H3,39,40,41,42,43,44);;;/q;3*+1/p-3 |
InChI 键 |
TZEBJHPUOJWOMO-UHFFFAOYSA-K |
规范 SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=C(C=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC7=CC(=CC=C7)S(=O)(=O)N.[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


